molecular formula C8H15NO4 B555637 H-D-Asp(OtBu)-OH CAS No. 64960-75-4

H-D-Asp(OtBu)-OH

Cat. No. B555637
CAS RN: 64960-75-4
M. Wt: 189,22*18,01 g/mole
InChI Key: MXWMFBYWXMXRPD-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Asp(OtBu)-OH is an aspartic acid derivative . It is used for research purposes and is recognized to be beneficial as ergogenic dietary substances .


Synthesis Analysis

The synthesis of H-D-Asp(OtBu)-OH involves the use of L-Aspartic acid 4-tert-butyl ester and di-tert-butyl dicarbonate in a mixture of tetrahydrofuran and water . The reaction is stirred at room temperature for 24 hours before evaporating the solvents .


Molecular Structure Analysis

The molecular formula of H-D-Asp(OtBu)-OH is C8H15NO4 . It has a molecular weight of 189.209 .


Chemical Reactions Analysis

H-D-Asp(OtBu)-OH is an aspartic acid derivative and its chemical reactions are similar to those of aspartic acid derivatives .


Physical And Chemical Properties Analysis

H-D-Asp(OtBu)-OH has a density of 1.2±0.1 g/cm3 . Its boiling point is 318.7±37.0 °C at 760 mmHg . The compound appears as a solid, white to off-white in color .

Safety And Hazards

H-D-Asp(OtBu)-OH is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

properties

IUPAC Name

(2R)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWMFBYWXMXRPD-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427039
Record name H-D-Asp(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Asp(OtBu)-OH

CAS RN

64960-75-4
Record name H-D-Asp(OtBu)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-4-(tert-butoxy)-4-oxobutanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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